3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol

GPR35 GPCR screening antagonism

3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol (CAS 1551360-20-3; molecular formula C₁₂H₁₄F₃N₃O; MW 273.25 g/mol) is a synthetic, N¹-alkylated 5-amino-2-(trifluoromethyl)benzimidazole derivative bearing a 3-hydroxybutyl side chain. The compound is commercially supplied by multiple vendors (AKSci, Biosynth, Chemenu, CymitQuimica) at ≥95% purity for research-use-only applications.

Molecular Formula C12H14F3N3O
Molecular Weight 273.259
CAS No. 1551360-20-3
Cat. No. B2402069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol
CAS1551360-20-3
Molecular FormulaC12H14F3N3O
Molecular Weight273.259
Structural Identifiers
SMILESCC(CCO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
InChIInChI=1S/C12H14F3N3O/c1-7(4-5-19)18-10-3-2-8(16)6-9(10)17-11(18)12(13,14)15/h2-3,6-7,19H,4-5,16H2,1H3
InChIKeyMBPXXENMXMNZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol (CAS 1551360-20-3): Chemical Identity, Supplier Landscape, and Procurement Baseline


3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol (CAS 1551360-20-3; molecular formula C₁₂H₁₄F₃N₃O; MW 273.25 g/mol) is a synthetic, N¹-alkylated 5-amino-2-(trifluoromethyl)benzimidazole derivative bearing a 3-hydroxybutyl side chain [1]. The compound is commercially supplied by multiple vendors (AKSci, Biosynth, Chemenu, CymitQuimica) at ≥95% purity for research-use-only applications . Its computed physicochemical profile (clogP ≈ 2.0; TPSA ≈ 52–64 Ų; 2 HBD; 4 HBA; 3–4 rotatable bonds) places it within drug-like chemical space (Lipinski Rule-of-Five compliant) [2]. Publicly available biological annotation is extremely sparse: the only primary screening datum identifies the compound as inactive in a GPR35 antagonism assay [3]. No peer-reviewed publications, comprehensive SAR series, or target-specific potency data (IC₅₀, Kd, EC₅₀) have been deposited in authoritative repositories (PubChem, ChEMBL, BindingDB) as of the search date.

Why Generic Substitution of 3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol with In-Class Benzimidazoles Carries Undefined Risk


The benzimidazole scaffold is pharmacologically promiscuous; biological activity is exquisitely sensitive to the nature and position of substituents on both the aryl ring (C5‑amino) and the N¹‑alkyl side chain [1]. The target compound couples an electron-donating 5‑amino group with a strongly electron-withdrawing 2‑CF₃ substituent and a flexible, hydrogen-bond-capable 3‑hydroxybutyl chain—a substitution pattern that is not represented among commercially available close analogs with disclosed biological data [2][3]. Consequently, potency, selectivity, solubility, metabolic stability, and even the primary target engagement profile cannot be inferred by interpolation from structurally related benzimidazoles that lack either the 5‑NH₂/2‑CF₃ pair or the N¹‑hydroxyalkyl motif. Until direct, quantitative, head‑to‑head comparator data are generated, any assumption of functional equivalence is scientifically unsupported, and blind substitution may lead to divergent or negative experimental outcomes.

Quantitative Evidence Audit for 3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol: What Is Measured and What Is Missing


GPR35 Antagonism Primary Screening: Target Compound vs. Assay Baseline

In the only publicly available primary biological screening assay, the target compound (ECBD ID EOS70734) was tested for GPR35 antagonism and reported as 'inactive' [1]. No quantitative IC₅₀ value is provided; activity is binarized against the assay's activity threshold. No direct comparator data within the same assay system are publicly available for close structural analogs.

GPR35 GPCR screening antagonism

Lipophilic Ligand Efficiency Metrics: Computed clogP and TPSA Relative to Benzimidazole Reference Compounds

The target compound exhibits a computed clogP of 2.01 and a topological polar surface area (TPSA) of 52.15 Ų [1]. Its unsubstituted parent scaffold, 5-amino-2-(trifluoromethyl)benzimidazole (CAS 3671-66-7), has a computed XLogP3 of 1.7 and TPSA of 64.1 Ų [2]. The N¹‑(3‑hydroxybutyl) substitution thus increases lipophilicity by ~0.3 log units while reducing TPSA by ~12 Ų, consistent with masking of the imidazole NH and addition of a methylene‑rich side chain.

physicochemical properties drug-likeness clogP

Commercial Purity and Identity Specification vs. Closest Available Analog

The target compound is commercially supplied at ≥95% purity (HPLC) by AKSci (Cat. 2526DZ) . In contrast, the N¹‑unsubstituted parent, 5‑amino‑2‑(trifluoromethyl)benzimidazole, is available at ≥97% purity from Thermo Scientific and at 98% from AKSci . This 2–3 percentage point purity differential (95% vs. 97–98%) may require additional purification steps for assays sensitive to trace impurities.

quality control purity specification procurement

Recommended Application Scenarios for 3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol Based on Current Evidence


Chemical Biology Probe Design: Diversification of the N¹‑(3‑Hydroxybutyl) Side Chain

The 5‑amino‑2‑(trifluoromethyl)benzimidazole core is a privileged scaffold in kinase and GPCR inhibitor discovery. The target compound's N¹‑(3‑hydroxybutyl) substituent provides a synthetic handle (via the terminal primary alcohol) for further derivatization—esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement—without disturbing the 5‑NH₂ pharmacophore [1]. This makes the compound a versatile advanced intermediate for building focused libraries, distinct from the N¹‑unsubstituted parent (CAS 3671-66-7) which lacks this functionalization vector [2]. The negative GPR35 screening result [3] further informs target‑selection strategy by excluding one potential off‑target liability.

Physicochemical Property Benchmarking in Benzimidazole Lead Optimization

The target compound's computed clogP (2.01) and TPSA (52–64 Ų) place it in a moderately lipophilic region of drug‑like chemical space [1]. Medicinal chemistry teams optimizing benzimidazole leads for CNS penetration (desirable clogP 1–4, TPSA < 90 Ų) or oral bioavailability can use these parameters as a reference point when evaluating the impact of N¹‑alkylation on molecular properties. Compared with the parent 5‑amino‑2‑(trifluoromethyl)benzimidazole (clogP ≈ 1.7), the ~0.3 log unit increase in lipophilicity illustrates the incremental effect of a 3‑hydroxybutyl substituent [2].

Assay‑Ready Procurement with Defined Purity Baseline

For screening campaigns requiring a benzimidazole building block with a pre‑installed N¹‑side chain, the target compound is procurable from multiple vendors at a defined ≥95% purity specification [1]. While this purity is marginally lower than that of the simpler N¹‑unsubstituted analog (≥97%), it eliminates the need for an in‑house N¹‑alkylation step, which can be low‑yielding and require chromatographic separation of regioisomers. Procurement decisions should weigh the cost of the pre‑functionalized compound against the labor and purification overhead of alkylating the parent scaffold [2].

Negative Data‑Driven Target De‑Prioritization

The publicly recorded inactivity of this compound as a GPR35 antagonist in a primary screening assay [1] provides an actionable data point for research groups investigating GPCR‑targeted benzimidazoles. When combined with the absence of pan‑assay interference (PAINS) structural alerts in the molecule, this negative result supports its use as a control compound or as a starting scaffold for targets outside the GPR35 family, thereby reducing redundant screening against this particular receptor.

Quote Request

Request a Quote for 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.